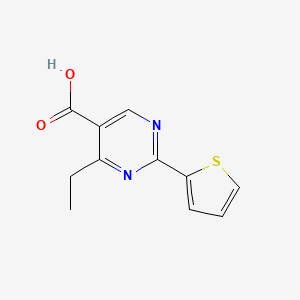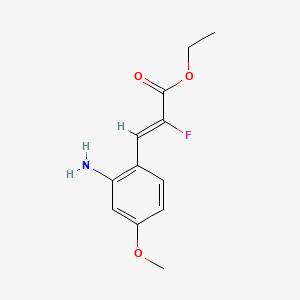![molecular formula C23H21NO4 B13540531 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid: is a fascinating compound with a complex structure. Let’s break it down:
IUPAC Name: (1R,5S)-8-(((9H-fluoren-9-yl)methoxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid.
Molecular Formula: C₂₃H₂₃NO₄.
Molecular Weight: 377.44 g/mol.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Fmoc (Fluoren-9-ylmethoxy)carbonyl strategy. Fmoc is a protecting group used in peptide synthesis. The compound can be prepared through the following steps:
Introduction of Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced onto the amine functionality.
Ring Formation: Cyclization of the Fmoc-protected amine with appropriate reagents leads to the formation of the bicyclic core.
Deprotection: Removal of the Fmoc group yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the Fmoc-based strategy remains a key starting point.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives.
- Reduction: Secondary amines.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand or substrate in enzyme studies.
Medicine: Investigated for pharmacological properties.
Industry: Used in the synthesis of specialized materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While unique, this compound shares structural features with tropane alkaloids. Tropanes exhibit diverse biological activities . further studies are needed to fully elucidate its distinct properties.
Eigenschaften
Molekularformel |
C23H21NO4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO4/c25-22(26)14-11-15-9-10-16(12-14)24(15)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11,15-16,21H,9-10,12-13H2,(H,25,26) |
InChI-Schlüssel |
YJJYHOPRNFPURM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
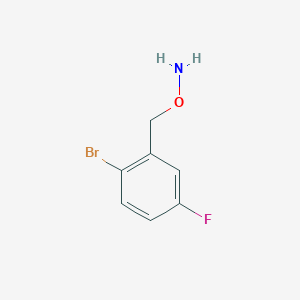
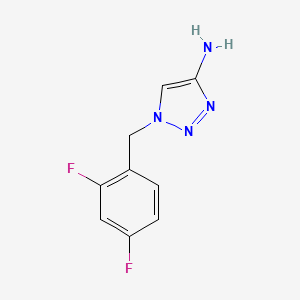

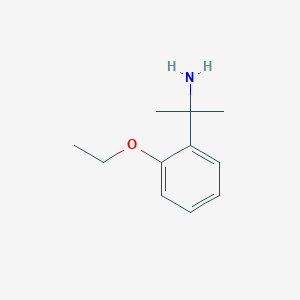
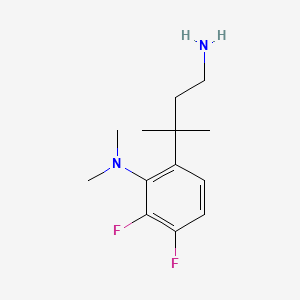
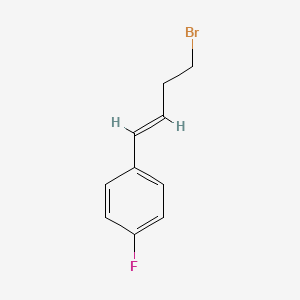
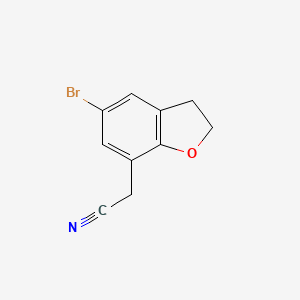
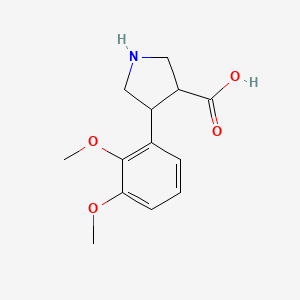
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
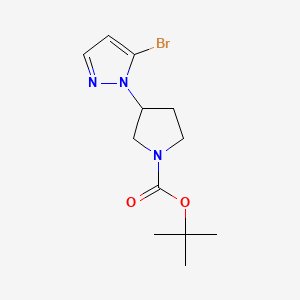
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
